1-(Trifluoromethyl)cyclopropane-1-carbonitrile
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Description
“1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is a chemical compound with the molecular formula C5H4F3N . It’s worth noting that there is a closely related compound, “1-(Trifluoromethyl)cyclopropane-1-carboxylic acid”, which has the molecular formula C5H5F3O2 .
Molecular Structure Analysis
The molecular structure of “1-(Trifluoromethyl)cyclopropane-1-carbonitrile” is characterized by a cyclopropane ring with a trifluoromethyl group and a carbonitrile group attached to it .Scientific Research Applications
Efficient Synthesis Techniques
Research has demonstrated advanced methods for preparing cyclopropane derivatives efficiently. For instance, Wang et al. (2017) developed a method for the selective decarboxylation of substituted 1-cyanocyclopropane-1-carboxylates, yielding 2,3-disubstituted cyclopropane-1-carbonitriles with high efficiency (Wang et al., 2017). This process underscores the versatility of cyclopropane derivatives in synthetic organic chemistry.
Enantioselective Synthesis
The enantioselective synthesis of trifluoromethyl-substituted cyclopropanes has been a significant area of interest. Denton et al. (2007) reported a method using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes catalyzed by a dirhodium complex, yielding products with high diastereoselectivity and enantioselectivity (Denton, Sukumaran, & Davies, 2007). This emphasizes the compound's role in producing stereochemically complex molecules.
Cyclopropanation Reactions
The Corey-Chaykovsky reaction has been utilized to generate cis-configured trifluoromethyl cyclopropanes, showcasing the utility of fluorinated sulfur ylides in cyclopropanation reactions. Hock et al. (2017) highlighted this approach for constructing pharmaceutical and agrochemical agents, indicating the compound's potential in diverse chemical syntheses (Hock et al., 2017).
Novel Functionalization Methods
Konik et al. (2017) presented a two-step conversion of carboxylic esters into distally fluorinated ketones via cyclopropanol intermediates, showcasing the use of sulfinate salts as fluoroalkylating reagents. This method emphasizes the role of cyclopropane derivatives in introducing fluorine atoms into organic molecules, enhancing their physical and biological properties (Konik et al., 2017).
Contributions to Drug Development
The cyclopropyl ring is increasingly used in drug development due to its ability to influence drug properties positively, such as enhancing potency and reducing off-target effects. Talele (2016) reviewed the cyclopropyl ring's contributions to drugs, highlighting its versatility and importance in creating more effective pharmaceutical compounds (Talele, 2016).
properties
IUPAC Name |
1-(trifluoromethyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N/c6-5(7,8)4(3-9)1-2-4/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQMRRQNVCBXHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573695 |
Source
|
Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
CAS RN |
96110-56-4 |
Source
|
Record name | 1-(Trifluoromethyl)cyclopropane-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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